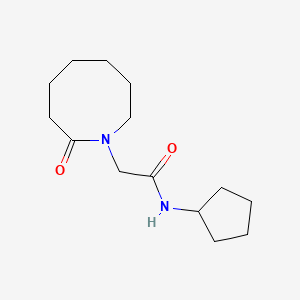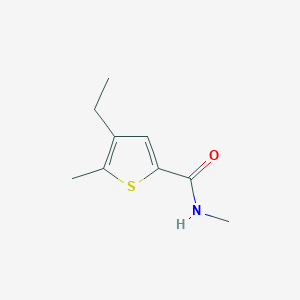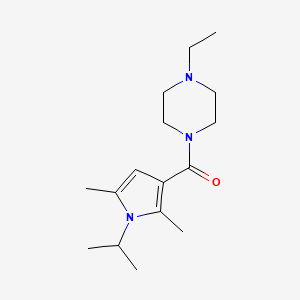
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide, also known as EMDP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EMDP belongs to the class of pyrrole carboxamides, which are known to have various biological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Wirkmechanismus
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide selectively inhibits the TRPV1 channel by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons, and are involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have various biochemical and physiological effects. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have a low toxicity profile in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several advantages for lab experiments, including its selectivity for the TRPV1 channel, its low toxicity profile, and its potential use as a tool for studying the function of ion channels. However, N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. One direction is to improve the synthesis method to increase the yield and solubility of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. Another direction is to study the effects of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide on other ion channels and its potential use as a tool for studying ion channel function. Additionally, further research is needed to determine the potential use of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide as a treatment for neurological disorders.
Synthesemethoden
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been synthesized using different methods, including the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a coupling reagent. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a base, followed by the addition of a coupling reagent. The yield of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide using these methods ranges from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been studied for its potential use in scientific research, including as a tool for studying the function of ion channels and as a potential treatment for neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to selectively inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-6-13-12(15)11-7-9(4)14(8(2)3)10(11)5/h7-8H,6H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCAUCKSWWLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=C1)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)




![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)


